Structural Differentiation from Butylone and Pentylone
The target compound, 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride, is definitively distinguished from its closest N-methyl analogs, butylone and pentylone, by its molecular mass and formula. As a hydrochloride salt, its molecular weight is 327.85 g/mol (C17H26ClNO3) . In contrast, butylone hydrochloride has a molecular weight of 237.73 g/mol (C12H16ClNO3), and pentylone hydrochloride is 251.76 g/mol (C13H18ClNO3) [1]. This difference of 90.12 Da from butylone and 76.09 Da from pentylone is a primary, unambiguous, and quantifiable identifier used in mass spectrometry for accurate compound identification and to prevent misidentification [2].
| Evidence Dimension | Molecular Weight (as Hydrochloride Salt) |
|---|---|
| Target Compound Data | 327.85 g/mol |
| Comparator Or Baseline | Butylone hydrochloride: 237.73 g/mol; Pentylone hydrochloride: 251.76 g/mol |
| Quantified Difference | Difference from butylone: +90.12 g/mol; Difference from pentylone: +76.09 g/mol |
| Conditions | Calculated molecular weight from molecular formula (C17H26ClNO3 for target). |
Why This Matters
In mass spectrometry-based assays, the molecular ion peak is the primary identifier. This large mass difference ensures unambiguous spectral resolution from its common N-methyl analogs, preventing false negatives or positives in forensic and clinical toxicology.
- [1] PubChem. Butylone (CAS 802575-11-7) and Pentylone (CAS 698963-77-8). View Source
- [2] Chou, H. K., et al. (2016). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology, 40(1), 12-6. View Source
